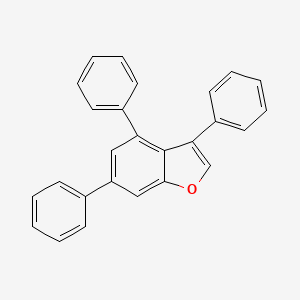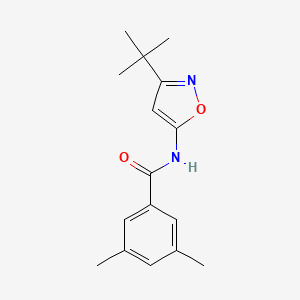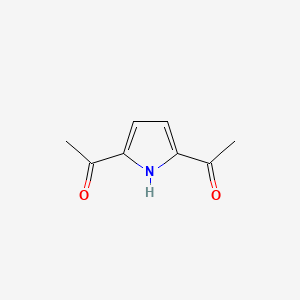![molecular formula C19H16ClNO2 B12883229 2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde CAS No. 648897-06-7](/img/structure/B12883229.png)
2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, with the molecular formula C19H16ClNO2, is characterized by the presence of a quinoline ring substituted with a chloro group, an isopropoxy group, and a benzaldehyde moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the use of substituted aniline, acetone, and benzaldehyde in a one-pot, solvent-free, microwave-assisted reaction. This method utilizes alumina impregnated with hydrochloric acid as a catalyst . Another approach involves the use of aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and makes it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of microwave-assisted reactions and solvent-free conditions can be particularly advantageous in industrial settings due to their green chemistry principles and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzoic acid.
Reduction: Formation of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzyl alcohol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Industry: Used in the development of new materials and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The quinoline scaffold allows it to participate in various biochemical processes, including inhibition of enzymes and interaction with DNA. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline scaffold.
Quinoline-8-carbaldehyde: Another quinoline derivative with an aldehyde group.
Uniqueness
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and isopropoxy groups, along with the benzaldehyde moiety, makes it a versatile intermediate for further chemical modifications and potential therapeutic applications .
Propriétés
Numéro CAS |
648897-06-7 |
|---|---|
Formule moléculaire |
C19H16ClNO2 |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
2-(5-chloro-8-propan-2-yloxyquinolin-7-yl)benzaldehyde |
InChI |
InChI=1S/C19H16ClNO2/c1-12(2)23-19-16(14-7-4-3-6-13(14)11-22)10-17(20)15-8-5-9-21-18(15)19/h3-12H,1-2H3 |
Clé InChI |
FQCMMFJVYMARNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3C=O)Cl)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


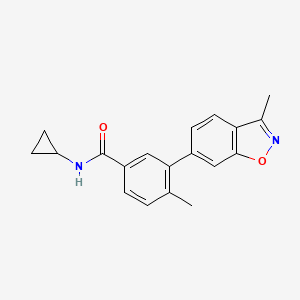
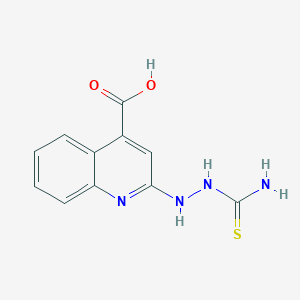
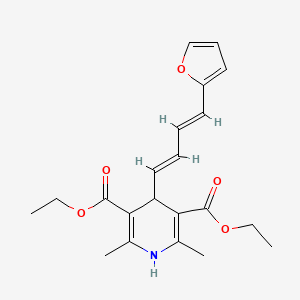
![1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12883164.png)
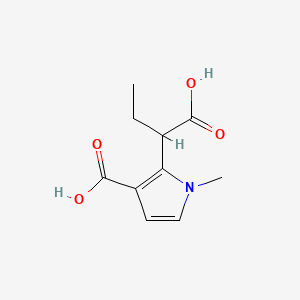
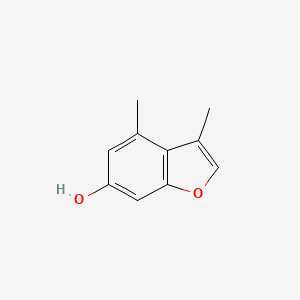
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
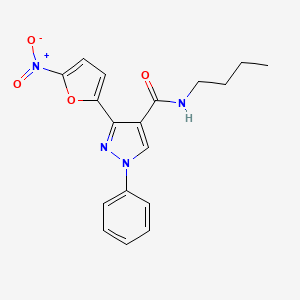
![4-Chlorobenzo[d]oxazole-2-sulfonamide](/img/structure/B12883213.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
